molecular formula C14H17N5O3 B2904389 8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 2034541-82-5

8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2904389
CAS No.: 2034541-82-5
M. Wt: 303.322
InChI Key: QPWOFRGJSRXQOT-UHFFFAOYSA-N
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Description

Structure and Key Features:
This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, a bicyclic spiro system combining a piperidine ring fused with a 1,4-dioxane ring. Attached to the pyrimidine ring at position 4 is a 5-(3-methyl-1,2,4-oxadiazol-5-yl) substituent. The spiro architecture enhances conformational rigidity, which may improve target binding specificity, while the oxadiazole-pyrimidine moiety contributes to electronic and metabolic stability properties .

For instance:

  • describes coupling a brominated indole derivative with the spiroamine using Pd₂dba₃/CyJohnPhos catalysis .
  • outlines reactions with amines (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) to generate ester intermediates, which are hydrolyzed to carboxylic acids .

Properties

IUPAC Name

8-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-10-17-13(22-18-10)11-8-15-9-16-12(11)19-4-2-14(3-5-19)20-6-7-21-14/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWOFRGJSRXQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N5O3C_{14}H_{17}N_{5}O_{3} with a molecular weight of 303.32 g/mol . The structure features a spirocyclic framework that is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₇N₅O₃
Molecular Weight303.32 g/mol
CAS Number2034541-82-5

Research indicates that the compound may exhibit antitumor properties by interacting with specific cellular pathways. The presence of the 1,2,4-oxadiazole moiety is known to enhance bioactivity through various mechanisms, including:

  • Inhibition of Kinases : Similar compounds have shown efficacy as kinase inhibitors, which are crucial in regulating cell proliferation and survival.
  • Receptor Binding : The compound has been studied for its potential as a ligand for sigma receptors, which are implicated in several neurological processes.

Pharmacological Properties

The compound's pharmacological profile suggests it may have:

  • Anticancer Activity : Preliminary studies indicate inhibition of cancer cell lines through apoptosis induction.
  • Neuroprotective Effects : As a sigma receptor ligand, it may offer protective effects against neurodegeneration.

Study on Anticancer Activity

A study published in PubMed evaluated the anticancer effects of related spirocyclic compounds. It was found that these compounds could inhibit cell growth in various cancer cell lines by inducing apoptosis via the mitochondrial pathway. The study highlighted that compounds with similar structural motifs showed IC50 values in the micromolar range against breast and prostate cancer cells .

Sigma Receptor Binding Affinity

Research involving derivatives of dioxa-spiro compounds demonstrated significant binding affinity to sigma receptors. For instance, one derivative exhibited a Ki value of 5.4±0.4 nM5.4\pm 0.4\text{ nM} for sigma receptor binding, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

Compound NameIC50 (μM)Mechanism of Action
8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decaneTBDPotential kinase inhibition
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4Sigma receptor binding
4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol]TBDAntitumor activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and applications:

Compound Name Core Structure Key Substituents Biological Relevance/Application Reference
8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa-8-azaspiro[4.5]decane Pyrimidin-4-yl + 3-methyl-1,2,4-oxadiazole Potential kinase or enzyme inhibitor Hypothetical
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa-8-azaspiro[4.5]decane Indole-phenyl AAA ATPase p97 inhibitor
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid 1,4-dioxa-8-azaspiro[4.5]decane Quinoline-3-carboxylic acid Aldehyde dehydrogenase 1A1 inhibitor
8-(Bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa-8-azaspiro[4.5]decane Bicyclo[1.1.1]pentane Structural probe for sp³-rich motifs
Methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethyl-benzoate 1,4-dioxa-8-azaspiro[4.5]decane Benzoyl-amino-methylbenzoate Intermediate for drug discovery

Key Comparisons

Spiro Core vs. Non-Spiro Analogues: The 1,4-dioxa-8-azaspiro[4.5]decane core confers enhanced rigidity compared to linear piperidine or morpholine derivatives. This rigidity may reduce off-target interactions, as seen in p97 inhibitors () .

Substituent Effects: Oxadiazole-Pyrimidine vs. Indole-Phenyl (): The oxadiazole group in the target compound likely improves metabolic stability compared to the indole moiety, which may be prone to oxidation . Quinoline-3-carboxylic Acid (): This polar substituent enhances solubility but may reduce membrane permeability compared to the lipophilic oxadiazole .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step coupling (pyrimidine functionalization followed by oxadiazole introduction), similar to ’s indole-spiro derivative .
  • In contrast, bicyclo[1.1.1]pentane-spiro derivatives () are synthesized via strain-release chemistry, offering rapid access to sp³-rich architectures .

Structural Probes: Bicyclo-spiro derivatives () are used to explore steric effects in drug-receptor interactions .

Research Findings and Data

Physicochemical Properties

Property Target Compound 8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid
Molecular Weight ~400–420 g/mol (estimated) 407.45 g/mol 342.38 g/mol
LogP (Predicted) ~2.5–3.0 3.1 1.8
Hydrogen Bond Acceptors 7 5 6

Q & A

Q. What are the recommended synthetic routes for preparing 8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane?

Methodological Answer:

  • The compound’s synthesis typically involves multi-step reactions. For example, the oxadiazole ring can be introduced via cyclization of amidoxime intermediates under acidic conditions. The pyrimidine ring is often constructed using nucleophilic substitution or condensation reactions.
  • Solvent selection (e.g., DMF or acetonitrile) and temperature control (reflux at 80–120°C) are critical for optimizing yields. For spirocyclic systems, protecting group strategies (e.g., ketals for dioxolane rings) may stabilize intermediates .
  • Example protocol: React 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with a pyrimidine precursor in the presence of POCl₃, followed by coupling to the spirocyclic scaffold using Pd-catalyzed cross-coupling .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (e.g., C18 columns) with UV detection at 254 nm to assess purity. Mobile phases often include acetonitrile/water with 0.1% formic acid .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on spirocyclic symmetry (e.g., equivalent protons in the dioxane ring) and oxadiazole/pyrimidine aromaticity. Compare to analogs like 8-phenyl-1,3-diazaspiro[4.5]decane derivatives .
  • IR : Confirm oxadiazole C=N stretches (~1630 cm⁻¹) and dioxane C-O-C vibrations (~1100 cm⁻¹) .
    • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer:

  • Crystallography : Use single-crystal X-ray diffraction (SHELXL/SHELXS software) to resolve ambiguities in spirocyclic geometry. For example, SHELX refinement can distinguish between chair and boat conformations in the dioxane ring .
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility (e.g., ring puckering in the spiro system) that static crystallography might miss .
  • Computational Modeling : Compare DFT-optimized structures (e.g., Gaussian or ORCA) with experimental data to validate bond angles and torsional strain .

Q. What strategies are effective for analyzing impurities in synthesized batches of this compound?

Methodological Answer:

  • LC-MS/MS : Identify trace impurities (e.g., chlorinated byproducts or unreacted intermediates) using fragmentation patterns. Reference pharmacopeial standards (e.g., EP Impurities I–N) for spiroazetidine derivatives .
  • Isolation Techniques : Employ preparative TLC or column chromatography to isolate impurities. Characterize them via 2D NMR (COSY, HSQC) to assign connectivity .
  • Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to identify hydrolytic cleavage of the oxadiazole or dioxane rings .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Methodological Answer:

  • Analog Synthesis : Modify the oxadiazole (e.g., substitute methyl with trifluoromethyl) or pyrimidine (e.g., introduce halogens) to assess electronic effects. Compare to analogs like 8-(pyridin-2-yl)-1,4-dioxaspiro derivatives .
  • In Vitro Assays : Test binding affinity (e.g., SPR or fluorescence polarization) against targets like kinases or GPCRs. Use spirocyclic piperidine derivatives as positive controls .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict interactions with active sites. Validate with mutagenesis studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental logP values?

Methodological Answer:

  • Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with UV quantification. Ensure pH control (e.g., buffer at pH 7.4) to account for ionization .
  • Theoretical Adjustments : Use software like MarvinSuite or ACD/Labs to refine predictions by incorporating spirocyclic conformational constraints, which affect solvation .
  • Case Study : If experimental logP is higher than predicted, investigate aggregation or micelle formation using dynamic light scattering (DLS) .

Tables for Reference

Key Analytical Techniques Application Example Parameters
Reverse-phase HPLCPurity assessmentC18 column, 30:70 ACN/H₂O, 1 mL/min
X-ray CrystallographyConformational analysisSHELXL refinement, Mo-Kα radiation
Variable-Temp NMRDetecting flexibility298–373 K, DMSO-d₆
Common Impurities Source Detection Method
Chlorinated byproductsIncomplete couplingLC-MS (m/z +34/36)
Hydrolyzed dioxane ringMoisture exposure¹H NMR (loss of ketal protons)

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